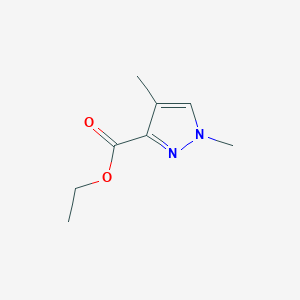

ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-10(3)9-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQXUZYXOVSBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444281 | |

| Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68809-65-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 1,4-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68809-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis involves a two-step process: the formation of a pyrazole ring system followed by N-methylation. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the construction of the core pyrazole heterocycle, yielding ethyl 4-methyl-1H-pyrazole-3-carboxylate. This is followed by a selective methylation of the pyrazole nitrogen atom.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

The formation of the pyrazole ring is achieved through the cyclocondensation of a β-dicarbonyl compound with hydrazine. While a specific protocol for the synthesis of ethyl 4-methyl-1H-pyrazole-3-carboxylate is not extensively documented, a general and analogous procedure based on the synthesis of similar pyrazole esters can be employed.[1] This reaction typically involves the treatment of a suitable β-diketone, in this case, ethyl 2,4-dioxo-3-methylpentanoate, with hydrazine hydrate.

Methodology:

-

To a solution of ethyl 2,4-dioxo-3-methylpentanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, hydrazine hydrate (1.0-1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature for a specified period, typically ranging from a few hours to overnight, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield ethyl 4-methyl-1H-pyrazole-3-carboxylate.

| Parameter | Value/Condition |

| Starting Material | Ethyl 2,4-dioxo-3-methylpentanoate |

| Reagent | Hydrazine Hydrate |

| Solvent | Ethanol or Glacial Acetic Acid |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC |

| Purification | Recrystallization or Column Chromatography |

Table 1: Key parameters for the synthesis of ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Step 2: N-Methylation of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

The final step is the methylation of the nitrogen atom of the pyrazole ring. The N-alkylation of asymmetrically substituted pyrazoles can result in a mixture of two regioisomers (N1 and N2).[2] The regioselectivity is influenced by factors such as the choice of base, solvent, and electrophile.[2] A common method for N-methylation involves the use of a methylating agent, such as methyl iodide, in the presence of a base.[3]

Methodology: [2]

-

To a solution of ethyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in an anhydrous solvent, such as N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

The suspension is stirred at room temperature for 15-30 minutes.

-

Methyl iodide (1.0-1.2 eq) is then added dropwise to the mixture.

-

The reaction is stirred at a temperature ranging from room temperature to 80°C for 4-24 hours, with progress monitored by TLC or LC-MS.

-

After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to isolate the desired this compound. It is important to note that a mixture of N1 and N2 methylated isomers may be obtained and require careful separation.

| Parameter | Value/Condition |

| Starting Material | Ethyl 4-methyl-1H-pyrazole-3-carboxylate |

| Reagent | Methyl Iodide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 4-24 hours |

| Purification | Flash Column Chromatography |

Table 2: Key parameters for the N-methylation of ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation

Quantitative data for each step of the synthesis should be meticulously recorded to ensure reproducibility and for the purpose of process optimization.

Table 3: Reaction Data for the Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate (Hypothetical)

| Entry | Starting Material (g) | Hydrazine Hydrate (g) | Solvent (mL) | Yield (%) | Purity (%) |

| 1 | 10.0 | 3.2 | 100 (Ethanol) | 75 | 95 (by NMR) |

| 2 | 10.0 | 3.8 | 100 (Ethanol) | 78 | 96 (by NMR) |

| 3 | 10.0 | 3.2 | 80 (Acetic Acid) | 82 | 97 (by NMR) |

Table 4: Reaction Data for the N-Methylation of Ethyl 4-methyl-1H-pyrazole-3-carboxylate (Hypothetical)

| Entry | Starting Material (g) | Methyl Iodide (g) | Base | Solvent (mL) | Yield (%) | N1:N2 Ratio |

| 1 | 5.0 | 4.8 | K₂CO₃ (8.8 g) | 50 (DMF) | 85 | 3:1 |

| 2 | 5.0 | 4.8 | Cs₂CO₃ (10.4 g) | 50 (DMF) | 90 | 5:1 |

| 3 | 5.0 | 5.8 | K₂CO₃ (8.8 g) | 50 (Acetonitrile) | 80 | 2.5:1 |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving a cyclocondensation reaction to form the pyrazole ring, followed by N-methylation. The provided protocols offer a solid foundation for researchers to produce this valuable compound. It is crucial to monitor the reactions closely and perform thorough purification to obtain the desired product with high purity. Further optimization of reaction conditions, particularly for the N-methylation step, may be necessary to improve the yield and regioselectivity for the desired N1-methylated isomer.

References

Navigating the Landscape of Dimethyl-Pyrazole-Carboxylates: A Technical Guide for Researchers

Absence of a confirmed CAS number for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate suggests it is a less common isomer. This guide focuses on its structurally significant and commercially available isomers, providing a comprehensive resource for their application in research and development.

This technical whitepaper serves as an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and potential applications of ethyl dimethyl-1H-pyrazole-carboxylate isomers. While the specific isomer, this compound, lacks a readily identifiable CAS number in major chemical databases, this document will focus on the well-characterized and commercially available isomers: ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, and ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Understanding the characteristics of these related compounds provides a crucial framework for predicting the behavior and potential of the broader class of dimethyl-pyrazole-carboxylates.

Physicochemical and Spectroscopic Data of Key Isomers

The following table summarizes the key quantitative data for the commercially available isomers, facilitating a comparative analysis of their properties.

| Property | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate |

| CAS Number | 5744-51-4 | 5744-40-1[] | 35691-93-1 |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂[] | C₈H₁₂N₂O₂[2] |

| Molecular Weight | 168.19 g/mol | 168.19 g/mol [] | 168.19 g/mol [2] |

| Physical Form | Solid | - | - |

| Melting Point | 42-46 °C | - | - |

| SMILES | CCOC(=O)c1cc(C)n(C)n1 | CCOC(=O)C1=CC(=NN1C)C[] | CCOC(=O)C1=C(NN=C1C)C[2] |

| InChI Key | OJPXVXXMBWKEAT-UHFFFAOYSA-N | - | BCKARVLFIJPHQU-UHFFFAOYSA-N[2] |

Experimental Protocols: Synthesis of Pyrazole Carboxylates

The synthesis of pyrazole carboxylates is a well-established area of heterocyclic chemistry. The Knorr pyrazole synthesis and its variations are fundamental methods employed.

General Synthesis of Substituted Pyrazole Carboxylates

A common and versatile method for synthesizing substituted ethyl pyrazole carboxylates involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is a key reagent.

A generalized experimental workflow is as follows:

References

An In-depth Technical Guide on the Spectral Data of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Please note: Extensive searches for experimental spectral data and detailed synthesis protocols for ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate did not yield specific results. Therefore, this guide focuses on the closely related and well-documented structural isomer, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate , to provide a representative technical overview for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details predicted and reported spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Furthermore, a plausible experimental protocol for its synthesis and the methodologies for spectral data acquisition are described.

Spectral Data Summary

The following tables summarize the key spectral data for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Table 1: ¹H NMR Spectral Data (Predicted and Reported Analogs)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (N-methyl) | ~3.8 | s | - |

| CH₃ (C-methyl) | ~2.3 | s | - |

| CH (pyrazole ring) | ~6.5 | s | - |

| O-CH₂ (ethyl) | ~4.3 | q | ~7.1 |

| O-CH₂-CH₃ (ethyl) | ~1.3 | t | ~7.1 |

Table 2: ¹³C NMR Spectral Data (Predicted and Reported Analogs)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (ester) | ~163 |

| C3 (pyrazole ring) | ~148 |

| C5 (pyrazole ring) | ~140 |

| C4 (pyrazole ring) | ~108 |

| O-CH₂ (ethyl) | ~60 |

| N-CH₃ | ~36 |

| C-CH₃ | ~12 |

| O-CH₂-CH₃ | ~14 |

Table 3: IR Spectral Data (Predicted and Reported Analogs)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 | Strong |

| C=N (pyrazole ring) | ~1580 | Medium |

| C-H (aromatic/aliphatic) | ~2900-3000 | Medium-Strong |

| C-O (ester) | ~1250 | Strong |

Table 4: Mass Spectrometry Data

| Ion | m/z |

| [M]⁺ | 168.09 |

| [M+H]⁺ | 169.09 |

Experimental Protocols

2.1. Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

A plausible synthetic route for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate involves the reaction of ethyl 2,4-dioxopentanoate with methylhydrazine.

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Methylhydrazine

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methylhydrazine (1 equivalent) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

2.2. Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Caption: Synthetic and analytical workflow.

This guide provides a foundational understanding of the spectral characteristics and a plausible synthetic approach for ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which should be valuable for professionals in the fields of chemical research and drug development.

An In-Depth Technical Guide to the Potential Biological Targets of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological targets of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (CAS: 68809-65-4). It is important to note that, as of the date of this publication, there is no direct experimental evidence in the public domain identifying the specific biological targets of this molecule. The information presented herein is based on the well-documented biological activities of structurally related pyrazole derivatives. This guide is intended to serve as a scientific resource to inform and direct future research into the pharmacological potential of this compound.

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous approved drugs and clinical candidates. While this compound remains uncharacterized in terms of its biological activity, its structural similarity to a plethora of bioactive pyrazole-containing molecules suggests a high probability of interaction with various biological targets. This guide synthesizes the extensive research on related pyrazole derivatives to hypothesize potential therapeutic applications and specific molecular targets for this compound, with a focus on oncology, inflammation, and infectious diseases. We provide a framework for its initial biological evaluation through detailed experimental protocols and a proposed screening workflow.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets with high affinity. Its unique electronic properties and synthetic tractability have led to its incorporation into drugs with diverse therapeutic actions.

Technical Guide: Solubility and Stability of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the solubility and stability of such compounds is paramount for their successful development as therapeutic agents, as these properties directly influence bioavailability, formulation, and shelf-life. This document serves as a technical resource, offering insights into the probable characteristics of this compound and providing detailed protocols for their empirical evaluation.

Physicochemical Properties: A Comparative Analysis

While specific data for this compound is unavailable, an examination of its isomers can provide valuable estimations of its properties. The positioning of the methyl groups on the pyrazole ring can influence physical characteristics such as melting point and solubility.

Table 1: Physicochemical Data of Ethyl Dimethyl-1H-pyrazole-carboxylate Isomers

| Property | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | This compound (Predicted) |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol | 168.19 g/mol | 168.19 g/mol |

| CAS Number | 5744-51-4 | 215436-47-8 | Not available |

| Appearance | Solid | Not available | Likely a solid or oil at room temperature |

| Melting Point | 42-46 °C | Not available | Expected to be in a similar range to its isomers |

| Predicted LogP | Not available | Not available | Estimated to be in the range of 1.0-2.0, suggesting moderate lipophilicity and potentially low to moderate aqueous solubility. |

Note: The predicted LogP is an estimation based on the general characteristics of similar small heterocyclic esters and should be confirmed experimentally.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent system (e.g., water, phosphate-buffered saline).

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, PBS pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the test compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the samples to ensure an excess of solid material remains.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

The experiment should be performed in triplicate to ensure accuracy.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A(R2)): [4][5][6]

-

Acidic Conditions: 0.1 N HCl at a specified temperature (e.g., 60 °C)

-

Basic Conditions: 0.1 N NaOH at a specified temperature (e.g., 60 °C)

-

Oxidative Conditions: 3% H₂O₂ at a specified temperature (e.g., 60 °C)

-

Thermal Stress: Elevated temperature (e.g., 80 °C)

-

Photostability: Exposure to light according to ICH Q1B guidelines

Procedure:

-

Prepare stock solutions of this compound in an appropriate solvent.

-

Expose the solutions to the different stress conditions for a defined period (e.g., 0, 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample and neutralize it if necessary.

-

Analyze the samples using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

-

Calculate the percentage of degradation for each condition.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility and stability for a compound like this compound.

Caption: General workflow for determining the solubility and stability of a chemical compound.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a solid foundation for researchers and drug development professionals. By leveraging data from related isomers and employing standardized, robust experimental protocols such as the shake-flask method for solubility and ICH-guided forced degradation studies for stability, a comprehensive profile of this compound can be established. Such data is critical for advancing our understanding of this and similar pyrazole derivatives in the context of pharmaceutical development.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. mastercontrol.com [mastercontrol.com]

- 4. database.ich.org [database.ich.org]

- 5. snscourseware.org [snscourseware.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Known Derivatives of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific derivatives of this exact molecule in the reviewed literature, this guide also encompasses closely related structural analogs to provide a broader context for potential derivatization strategies and biological applications. The focus is on synthetic pathways, experimental protocols, and the biological evaluation of these compounds.

Core Structure and Potential for Derivatization

This compound serves as a versatile scaffold for the development of new chemical entities. The primary sites for derivatization are the ethyl ester group at the C3 position and, theoretically, the methyl groups at the N1 and C4 positions, although modifications at the latter are less commonly reported for this specific core. The ester functionality is readily converted into a variety of other functional groups, including carboxylic acids, amides, and hydrazides, which can then serve as handles for further molecular elaboration.

Synthesis of Key Derivatives

The derivatization of pyrazole carboxylates is a common strategy to explore their structure-activity relationships (SAR). While specific examples starting from this compound are not extensively documented, the general synthetic routes for analogous pyrazole cores are well-established.

Hydrolysis to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid

A fundamental derivative is the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives. The hydrolysis of the ethyl ester is typically achieved under basic conditions.

Experimental Protocol: Hydrolysis of Ethyl Pyrazole-3-carboxylate (General Procedure)

A solution of the ethyl pyrazole-3-carboxylate in a suitable solvent such as ethanol or methanol is treated with an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or heated to reflux to ensure complete conversion. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Synthesis of 1,4-dimethyl-1H-pyrazole-3-carboxamides

Amide derivatives of pyrazole carboxylic acids are of significant interest due to their prevalence in biologically active molecules. These can be synthesized from the corresponding carboxylic acid or directly from the ethyl ester.

Experimental Protocol: Synthesis of Pyrazole-3-carboxamides from Carboxylic Acid (General Procedure)

To a solution of the pyrazole-3-carboxylic acid in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) is added. The desired amine is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete as monitored by TLC. The product is then isolated through an appropriate work-up procedure, which may involve washing with aqueous solutions to remove excess reagents and byproducts, followed by purification by column chromatography or recrystallization.

Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Workflow for Carboxamide Synthesis

Synthesis of 1,4-dimethyl-1H-pyrazole-3-carbohydrazides

Hydrazide derivatives are also important intermediates and have shown a range of biological activities. They are typically synthesized by the reaction of the ethyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis of Pyrazole-3-carbohydrazides (General Procedure)

The ethyl pyrazole-3-carboxylate is dissolved in a suitable solvent, such as ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid hydrazide is collected by filtration, washed with a cold solvent, and dried.

Biological Activities of Pyrazole Carboxamide and Carbohydrazide Derivatives

While specific biological data for derivatives of this compound are scarce, the broader class of pyrazole carboxamides and carbohydrazides has been extensively studied and shown to possess a wide range of pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the synthesis of pyrazole carboxamide derivatives with significant antibacterial and antifungal activities.[1][2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nature and position of substituents on the pyrazole and carboxamide moieties play a crucial role in determining the antimicrobial spectrum and potency. For instance, certain novel pyrazole analogues have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[3]

Anticancer Activity

Pyrazole derivatives, including carboxamides and carbohydrazides, are a well-known class of compounds with promising anticancer properties.[4][5][6] Their mechanisms of action are diverse and can involve the inhibition of various protein kinases, disruption of DNA replication, and induction of apoptosis.[4] For example, certain pyrazole carbohydrazide derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including those of the breast, lung, and kidney.[7][8] Structure-activity relationship studies have indicated that substitutions on the pyrazole ring can significantly influence the anticancer potency.[7]

Table 1: Summary of Biological Activities of Structurally Related Pyrazole Derivatives

| Derivative Class | Biological Activity | Reported IC50/MIC Values (Examples) | Reference(s) |

| Pyrazole Carboxamides | Antibacterial | MIC: 0.25 µg/mL (against E. coli) | [3] |

| Pyrazole Carboxamides | Antifungal | MIC: 1 µg/mL (against A. niger) | [3] |

| Pyrazole Carboxamides | Anticancer (Breast Cancer) | pIC50 = 6.36 µM (against MDA-MB-231) | [7] |

| Pyrazole Carbohydrazides | Anticancer (Leukemia) | High cytotoxicity reported | [7] |

| Pyrazole Carbohydrazides | Anticancer (Lung Cancer) | Potent growth inhibitors | [8] |

Note: The presented values are for structurally related pyrazole derivatives and not direct derivatives of this compound. They are provided for contextual purposes.

Signaling Pathways

The specific signaling pathways modulated by derivatives of this compound have not been elucidated in the available literature. However, based on the activities of other pyrazole-containing compounds, potential targets could include pathways involved in cell proliferation and survival, such as kinase signaling cascades, and pathways related to apoptosis. For instance, some pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6]

Logical Flow for Drug Discovery Based on Pyrazole Derivatives

Conclusion and Future Directions

This compound represents a valuable starting material for the synthesis of novel heterocyclic compounds. While direct derivatization and biological evaluation of this specific molecule are not widely reported, the established chemistry and known biological activities of analogous pyrazole carboxamides and carbohydrazides suggest that its derivatives hold significant potential as therapeutic agents, particularly in the areas of infectious diseases and oncology.

Future research should focus on the systematic synthesis and biological screening of a library of derivatives based on the this compound core. Detailed structure-activity relationship studies will be crucial to identify potent and selective lead compounds. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways of any active compounds will be essential for their further development as drug candidates.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publishatcj.com [publishatcj.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of this compound. Due to the limited direct literature on this specific isomer, this guide combines available information on its likely synthetic precursors and related analogs with established principles of pyrazole chemistry to present a detailed, albeit partially predictive, analysis.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various biological interactions have made them a cornerstone in medicinal chemistry. The introduction of different substituents onto the pyrazole ring allows for the fine-tuning of their physicochemical properties and biological activities. This compound belongs to this important class of compounds. This document outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic data, and a review of the biological activities of structurally related compounds to guide future research and development efforts.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the precursor, ethyl 4-methyl-1H-pyrazole-3-carboxylate, followed by its selective N-methylation.

Proposed Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate (Precursor)

A common method for synthesizing pyrazole-3-carboxylates involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine. For the 4-methyl substituted target, a plausible starting material is ethyl 2-formyl-3-oxobutanoate.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol (5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford ethyl 4-methyl-1H-pyrazole-3-carboxylate.

Synthesis of this compound

The final step is the N-methylation of the pyrazole ring. The regioselectivity of this reaction is crucial. For a 3,4-disubstituted pyrazole, methylation can occur at either N1 or N2. The outcome is influenced by steric and electronic factors, as well as reaction conditions.[1] With a methyl group at position 4 and an ester at position 3, the N1 position is generally less sterically hindered, making it the more likely site of methylation.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 4-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.

-

Methylation: Cool the mixture to 0 °C and add iodomethane (1.2 equivalents) dropwise.[2]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the addition of water and extract the product with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

Physicochemical and Spectroscopic Data

Due to the scarcity of experimental data for this compound, the following table includes data for related isomers and predicted data for the target compound based on analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Predicted ¹H NMR Chemical Shifts (δ ppm) | Predicted ¹³C NMR Chemical Shifts (δ ppm) |

| This compound | C₈H₁₂N₂O₂ | 168.19 | Predicted: Solid or Oil | Predicted: < 50 | ~7.8 (s, 1H, H5), 4.3 (q, 2H, OCH₂), 3.9 (s, 3H, N-CH₃), 2.2 (s, 3H, C4-CH₃), 1.3 (t, 3H, OCH₂CH₃) | ~163 (C=O), ~145 (C3), ~138 (C5), ~118 (C4), ~60 (OCH₂), ~38 (N-CH₃), ~14 (OCH₂CH₃), ~10 (C4-CH₃) |

| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | C₈H₁₂N₂O₂ | 168.19 | Solid | 42-46 | - | - |

| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 | - | - | - | - |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Solid | 51-55 | - | - |

Note: Predicted NMR data is based on the analysis of structurally similar compounds reported in the literature.[3][4][5][6][7]

Mandatory Visualization

Synthetic Pathway Diagram

Caption: Proposed two-step synthesis of this compound.

Biological Activities of Related Pyrazole Derivatives

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-established pharmacophore with a broad spectrum of activities.

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to possess significant anti-inflammatory properties.[8] Some compounds have shown excellent activity in carrageenan-induced paw edema models, comparable to standard drugs like diclofenac.[8]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds exhibiting antibacterial and antifungal effects.[9] These compounds are of interest in the development of new agents to combat resistant microbial strains.

-

Anticancer Activity: Certain pyrazole derivatives have been investigated for their potential as anticancer agents. They have been shown to inhibit the growth of various tumor cell lines and interfere with key signaling pathways involved in cancer progression, such as cyclin-dependent kinases (CDKs).

-

Fungicidal Activity in Agrochemicals: Pyrazole carboxamides are a significant class of fungicides used in agriculture. They act by inhibiting succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[3]

The biological profile of this compound remains to be elucidated through future research. However, based on the activities of its structural analogs, it represents a promising candidate for screening in various therapeutic areas, particularly as an anti-inflammatory or antimicrobial agent.

Conclusion

This technical guide provides a comprehensive, though partially predictive, overview of this compound. A plausible synthetic route via the N-methylation of ethyl 4-methyl-1H-pyrazole-3-carboxylate has been detailed, along with proposed experimental protocols. While experimental data for the target molecule is scarce, analysis of related compounds allows for the prediction of its key physicochemical and spectroscopic properties. The well-documented and diverse biological activities of the pyrazole class of compounds underscore the potential of this compound as a valuable subject for future investigation in drug discovery and development. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully understand the potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 4. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 5. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]

- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

Introduction

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with potential applications in chemical synthesis and drug discovery. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of researchers and the environment. This technical guide provides a comprehensive overview of the inferred safety and handling considerations for this compound, based on data from analogous chemical structures.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar pyrazole derivatives, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards are summarized in the table below.

| Hazard Class | Description | GHS Classification (Inferred) |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Category 4 (Oral) |

| Skin Irritation | May cause skin irritation upon direct contact. | Category 2 |

| Eye Irritation | May cause serious eye irritation. | Category 2A |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Specific Target Organ Toxicity - Single Exposure (STOT-SE) Category 3 |

Signal Word: Warning

Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

Physical and Chemical Properties

Precise physical and chemical data for this compound are not widely available. The following table provides data for a closely related isomer, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, which can serve as an estimate.

| Property | Value (for Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Solid |

| Melting Point | 42-46 °C |

| Flash Point | Not applicable |

Exposure Controls and Personal Protection

To minimize exposure risk, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

| Control Measure | Specification |

| Engineering Controls | - Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][3] - Ensure eyewash stations and safety showers are readily accessible.[3][7] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][3][4] - Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. Wear a lab coat.[1][2][3][4] - Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge. |

| Hygiene Measures | - Wash hands thoroughly after handling.[1][2][3][4] - Do not eat, drink, or smoke in the laboratory. |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Minimize dust generation.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[7]

Conditions for Safe Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

-

Keep away from sources of ignition.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.

Disposal Considerations

Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, a general synthetic approach can be inferred from the chemical literature. The following is a representative, though not definitive, synthetic protocol.

Synthesis of this compound (Illustrative)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine ethyl 4-methyl-1H-pyrazole-3-carboxylate and a suitable solvent (e.g., anhydrous tetrahydrofuran).

-

Deprotonation: Cool the mixture in an ice bath and add a strong base (e.g., sodium hydride) portion-wise under a nitrogen atmosphere.

-

Alkylation: Once the deprotonation is complete, add a methylating agent (e.g., methyl iodide) dropwise at a low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Note: This is a generalized procedure and the specific reagents, solvents, temperatures, and reaction times will need to be optimized. A thorough risk assessment should be conducted before attempting this or any other chemical synthesis.

Visualizations

Caption: Inferred Hazard Assessment Workflow

Caption: General Laboratory Safe Handling Workflow

References

An In-depth Technical Guide on the Physical and Chemical Properties of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate and Its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available physical and chemical data for constitutional isomers of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. Despite a thorough search of scientific databases and chemical repositories, specific experimental data for this compound remains elusive, suggesting it is a less common or novel compound. However, significant data is available for the closely related and more frequently studied isomers, namely ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This guide focuses on these isomers to provide a valuable resource for researchers working with substituted pyrazole derivatives.

Physicochemical Properties of Ethyl Dimethyl-1H-pyrazole-3-carboxylate Isomers

The structural differences arising from the placement of the methyl groups on the pyrazole ring and the carboxylate group significantly influence the physicochemical properties of these compounds. A summary of the available data for two common isomers is presented below.

| Property | Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol [1] | 168.19 g/mol [] |

| CAS Number | 5744-51-4[1] | 5744-40-1[] |

| Physical Form | Solid[1] | - |

| Melting Point | 42-46 °C[1] | - |

| SMILES String | CCOC(=O)c1cc(C)n(C)n1[1] | CCOC(=O)C1=CC(=NN1C)C[] |

| InChI Key | OJPXVXXMBWKEAT-UHFFFAOYSA-N[1] | - |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not available, data for related structures can serve as a reference. For instance, 13C NMR data has been reported for a structurally related fused pyrazole system, ETHYL-1,4-DIMETHYL-1,4-DIHYDROPYRAZOLO-[4,3-C]-PYRAZOLE-3-CARBOXYLATE, in CDCl₃.[3]

Synthesis and Experimental Protocols

The synthesis of substituted pyrazole carboxylates often involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative. The specific substitution pattern on the final pyrazole ring is determined by the choice of starting materials.

General Synthesis of Substituted Ethyl Pyrazole-3-carboxylates:

A common method for synthesizing ethyl 5-substituted-1H-pyrazole-3-carboxylates involves a two-step process.[4][5]

-

Formation of a Dioxo Ester Intermediate: Diethyl oxalate reacts with an appropriate acetophenone derivative in the presence of a base like sodium ethoxide. This condensation reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.[4][5]

-

Cyclization with Hydrazine: The intermediate dioxo ester is then treated with hydrazine hydrate in a suitable solvent, such as glacial acetic acid, to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[4][5]

To synthesize the target molecule, this compound, a plausible synthetic route would involve the reaction of an appropriately substituted β-ketoester with methylhydrazine. The regioselectivity of the cyclization would be a key factor in obtaining the desired 1,4-dimethyl isomer.

A patent describes a method for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, which involves the condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride, followed by cyclization with methylhydrazine.[6] This methodology could potentially be adapted to produce the 3-carboxylate isomer.

Below is a generalized workflow for the synthesis of pyrazole carboxylates.

Reactivity and Further Transformations

The pyrazole ring is generally stable, but the functional groups attached to it can undergo various chemical transformations. The ester group of ethyl pyrazole carboxylates can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives such as amides. These transformations are standard procedures in medicinal chemistry for the generation of compound libraries for drug discovery.

The following diagram illustrates a potential reaction pathway for the functionalization of a pyrazole carboxylate.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive summary of the properties and synthetic methodologies for its closely related and more common isomers. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals interested in the synthesis and characterization of this and similar pyrazole derivatives. Further research is warranted to synthesize and characterize the title compound to fully elucidate its physical, chemical, and potential biological properties.

References

- 1. エチル1,5-ジメチル-1H-ピラゾール-3-カルボキシラート | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Applications of Pyrazole Carboxylates in Medicinal Chemistry: A Focus on Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Pyrazole derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including inflammatory conditions and cancer. This document provides an overview of the applications of ethyl pyrazole carboxylate derivatives in medicinal chemistry.

Note: While the focus of this document is on applications related to ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a thorough review of the scientific literature reveals a significant lack of specific biological data and medicinal chemistry applications for this particular molecule. Therefore, this report will focus on closely related analogs, specifically substituted ethyl pyrazole-3-carboxylates and other dimethyl-pyrazole derivatives, for which there is a substantial body of research. The presented data, protocols, and pathways are derived from studies on these analogs and are intended to provide insights into the potential applications of the broader class of pyrazole carboxylates.

I. Anti-inflammatory Applications

Pyrazole derivatives have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity of Pyrazole Carboxylate Derivatives

| Compound | Assay | Target/Model | Activity/Efficacy | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Inflammation | Significant anti-inflammatory activity | [1][2] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced rat paw edema | Inflammation | Significant anti-inflammatory activity | [1][2] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard in vivo method for evaluating the anti-inflammatory activity of novel compounds.[1][2]

1. Animals:

-

Wistar albino rats of either sex (150-200g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

They are fasted for 12 hours before the experiment.

2. Materials:

-

Test compounds (e.g., ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives)

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

3. Procedure:

-

Animals are divided into groups (n=6): control, standard, and test groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

After a specific time (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Signaling Pathway: General Inflammatory Cascade

Caption: Potential mechanism of anti-inflammatory pyrazoles.

II. Anticancer Applications

The pyrazole nucleus is a key component in several approved and investigational anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Quantitative Data for Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3,5-dimethyl-1H-pyrazole derivative 17 | HepG2 (Liver Carcinoma) | MTT Assay | 5.35 | [3] |

| 3,5-dimethyl-1H-pyrazole derivative 17 | A549 (Lung Carcinoma) | MTT Assay | 8.74 | [3] |

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 (Liver Carcinoma) | MTT Assay | 6.1 | [4] |

| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 (Liver Carcinoma) | MTT Assay | 7.9 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[5][6]

1. Cell Culture:

-

Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Materials:

-

Test compounds (pyrazole derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

3. Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The medium is then replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

This workflow outlines a general synthetic route for a class of pyrazole derivatives with demonstrated biological activity.[1][2]

Caption: Synthetic workflow for pyrazole carboxylates.

III. Conclusion

References

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. repository.up.ac.za [repository.up.ac.za]

Application Notes and Protocols for the Use of Ethyl 1,4-Dimethyl-1H-pyrazole-3-carboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate as a key intermediate in the development of novel agrochemicals, particularly fungicides. The protocols and data presented are based on established synthetic methodologies for pyrazole-based active ingredients.

Introduction

This compound is a valuable building block for the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is of significant interest due to their broad-spectrum activity and novel modes of action, often targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The following sections detail the synthetic pathways, experimental protocols, and biological activity of a representative pyrazole carboxamide fungicide derived from this starting material.

Synthetic Pathway Overview

The general synthetic route to pyrazole carboxamide agrochemicals from this compound involves a three-step process. This pathway is a common strategy for the preparation of this class of compounds.

First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. The carboxylic acid is then converted to a more reactive acid chloride. Finally, the acid chloride is coupled with a selected amine to yield the target pyrazole carboxamide.

Caption: General synthetic workflow for the preparation of pyrazole carboxamide agrochemicals.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization.

Protocol 2: Synthesis of N-(2-chlorophenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

This protocol details the conversion of the carboxylic acid to the final amide product.

Materials:

-

1,4-Dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM, anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

-

2-Chloroaniline

-

Triethylamine (TEA) or Pyridine

Procedure:

-

Suspend 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride or oxalyl chloride (1.5 equivalents) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

-

In a separate flask, dissolve 2-chloroaniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the solution of the acid chloride to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final N-(2-chlorophenyl)-1,4-dimethyl-1H-pyrazole-3-carboxamide.

Data Presentation

Table 1: Reaction Parameters and Yields

| Step | Reactants | Solvent | Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | This compound | EtOH/H₂O | NaOH | 3 | Reflux | ~95 |

| 2 | 1,4-Dimethyl-1H-pyrazole-3-carboxylic acid, 2-Chloroaniline | DCM | SOCl₂, TEA | 5 | 0 to RT | ~85 |

Table 2: Antifungal Activity of a Representative Pyrazole Carboxamide

The following data represents the in vitro antifungal activity of a synthesized pyrazole carboxamide against various plant pathogens. The EC₅₀ value is the concentration of the compound that inhibits 50% of the fungal mycelial growth.

| Fungal Pathogen | EC₅₀ (µg/mL) |

| Alternaria solani | 5.2 |

| Botrytis cinerea | 2.8 |

| Fusarium oxysporum | 10.5 |

| Rhizoctonia solani | 1.5 |

| Sclerotinia sclerotiorum | 3.1 |

Signaling Pathway and Mode of Action

The primary target of many pyrazole carboxamide fungicides is the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain (Complex II). Inhibition of SDH disrupts the fungal respiratory process, leading to a depletion of cellular energy (ATP) and ultimately, cell death.

Caption: Mode of action of pyrazole carboxamide fungicides targeting Complex II (SDH).

Application Notes and Protocols: Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate as a Versatile Building Block for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structural features, including the reactive ester group and the decorated pyrazole core, provide a robust platform for the synthesis of a diverse array of novel fused and substituted heterocyclic compounds. These resulting heterocycles, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyridines, are of significant interest due to their wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocyclic molecules.

Introduction

Pyrazoles and their fused derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceuticals and agrochemicals. The pyrazole nucleus is a key pharmacophore in a variety of drugs, exhibiting activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This compound serves as an excellent starting material for elaborating the pyrazole scaffold into more complex, fused heterocyclic systems. The ester functionality at the C3 position is readily converted into hydrazides, amides, and other reactive intermediates, which can then undergo intramolecular or intermolecular cyclization reactions to afford novel ring systems. This application note will detail the synthetic pathways and experimental protocols for leveraging this building block in drug discovery and development.

Data Presentation

Table 1: Synthesis of Pyrazole-3-carbohydrazide from this compound

| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield (%) |

| This compound | Hydrazine hydrate | Ethanol | 4 h | 1,4-Dimethyl-1H-pyrazole-3-carbohydrazide | ~90% (estimated based on similar reactions) |

Table 2: Antimicrobial Activity of Pyrazole-derived Heterocycles

| Compound | Target Organism | MIC (µmol/mL) | Reference Drug | MIC (µmol/mL) |

| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | Ampicillin | 0.033 |

| P. aeruginosa | 0.067 | Ampicillin | 0.067 | |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 | Fluconazole | 0.020 |

Note: Data presented is based on structurally similar compounds to those that can be synthesized from this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethyl-1H-pyrazole-3-carbohydrazide

This protocol describes the conversion of the ethyl ester of 1,4-dimethyl-1H-pyrazole-3-carboxylate to its corresponding hydrazide, a key intermediate for the synthesis of various fused heterocycles.

Materials:

-

This compound

-

Hydrazine hydrate (99%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.

-

To this solution, add 20 mmol of hydrazine hydrate dropwise with continuous stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product, 1,4-dimethyl-1H-pyrazole-3-carbohydrazide, under vacuum.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyridazin-4-one Derivatives

This protocol outlines the synthesis of a fused pyrazolo[3,4-d]pyridazine ring system from the intermediate pyrazole-3-carbohydrazide.

Materials:

-

1,4-Dimethyl-1H-pyrazole-3-carbohydrazide

-

A suitable 1,2-dicarbonyl compound (e.g., diethyl oxalate)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Suspend 10 mmol of 1,4-dimethyl-1H-pyrazole-3-carbohydrazide in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

-

Add 11 mmol of the 1,2-dicarbonyl compound (e.g., diethyl oxalate) to the suspension.

-

Heat the reaction mixture to reflux for 6-8 hours with constant stirring.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-d]pyridazin-4-one derivative.

Visualizations

Caption: Synthetic pathways from this compound.

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Functionalization of Ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of ethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate. This versatile scaffold allows for modifications at the ester group and direct functionalization of the pyrazole ring, enabling the synthesis of a diverse range of derivatives for applications in medicinal chemistry and materials science. The primary functionalization strategies covered include hydrolysis of the ethyl ester to the corresponding carboxylic acid, subsequent amidation to form various carboxamides, and direct C-H functionalization at the C5-position of the pyrazole ring.

Hydrolysis of this compound

The saponification of the ethyl ester to 1,4-dimethyl-1H-pyrazole-3-carboxylic acid is a fundamental transformation that provides a key intermediate for further derivatization, such as amidation. Both acidic and basic conditions can be employed for this hydrolysis.

Table 1: Comparison of Hydrolysis Conditions for Pyrazole Esters

| Method | Reagents & Solvents | Temperature | Reaction Time | Reported Yield Range | Notes |

| Alkaline Hydrolysis | 1. NaOH or LiOH 2. EtOH/H₂O or THF/H₂O | Reflux | 2-12 h | High (Typical >90%) | The reaction is generally irreversible. The product is the carboxylate salt, requiring an acidic workup to isolate the carboxylic acid.[1] |

| Acidic Hydrolysis | 1. Dilute HCl or H₂SO₄ 2. H₂O/Dioxane | Reflux | 12-24 h | Variable | The reaction is reversible and may require a large excess of water to drive to completion.[2] |

Experimental Protocol 1: Alkaline Hydrolysis

This protocol describes the saponification of this compound to its corresponding carboxylic acid using sodium hydroxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (1.5-2.0 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-dimethyl-1H-pyrazole-3-carboxylic acid.